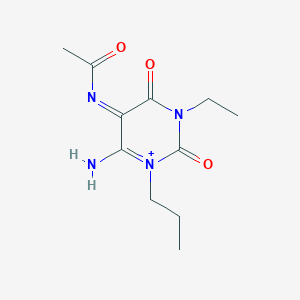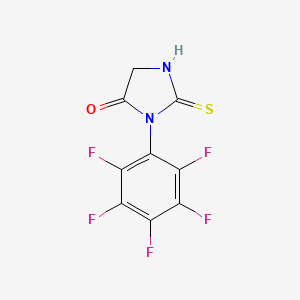
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imidazolidinone ring with a sulfanylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pentafluorophenyl-substituted precursors with imidazolidinone derivatives under controlled conditions. One common method includes the use of pentafluorophenyl isocyanate and thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through its reactive functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, particularly in peptide synthesis.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in catalysis.
Uniqueness
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the combination of the pentafluorophenyl group and the sulfanylidene-imidazolidinone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
252663-73-3 |
|---|---|
Molecular Formula |
C9H3F5N2OS |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H3F5N2OS/c10-3-4(11)6(13)8(7(14)5(3)12)16-2(17)1-15-9(16)18/h1H2,(H,15,18) |
InChI Key |
REPIDDCZCYTZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


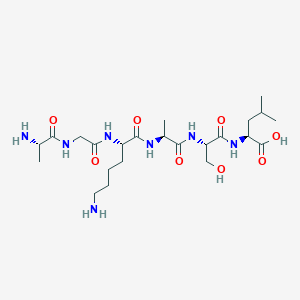
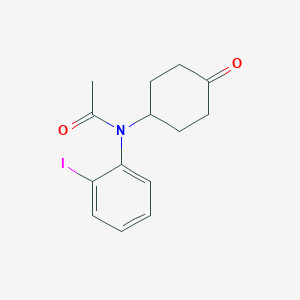
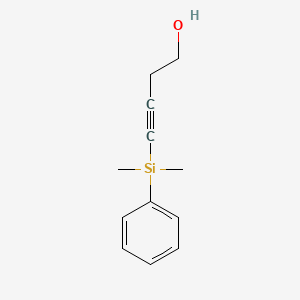
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
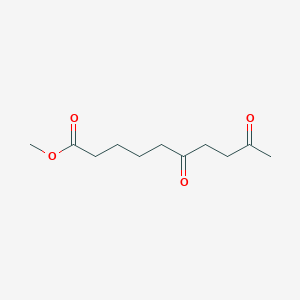
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
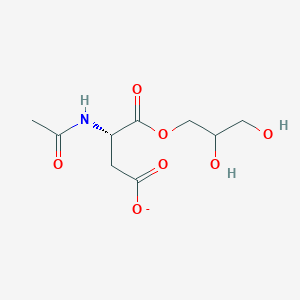
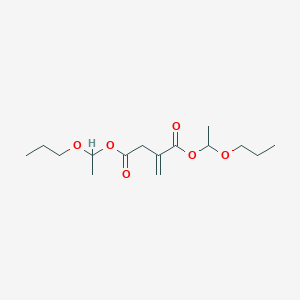
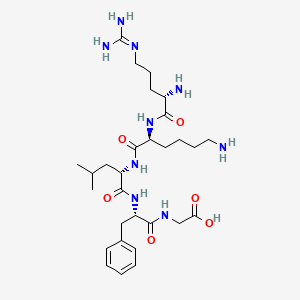
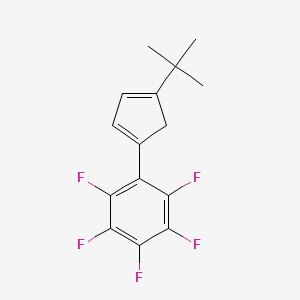
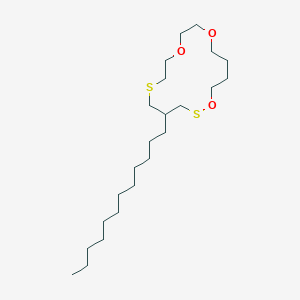
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)

